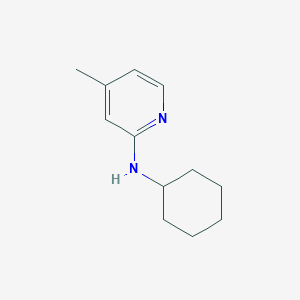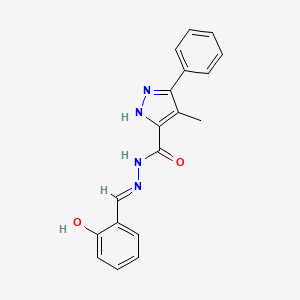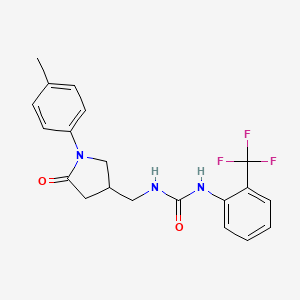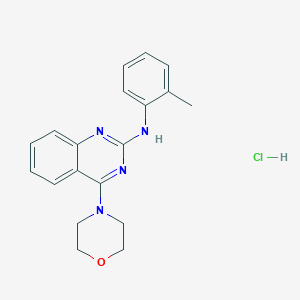![molecular formula C20H21Cl2N3O4S2 B2980891 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 325987-71-1](/img/structure/B2980891.png)
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H21Cl2N3O4S2 and its molecular weight is 502.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
A significant area of research on related compounds involves their synthesis and evaluation as anticancer agents. For example, derivatives of indapamide, a structurally related compound, have been synthesized and tested for their pro-apoptotic activity against melanoma cell lines, demonstrating anticancer activity with specific compounds inhibiting human carbonic anhydrase isoforms, which play a role in cancer cell proliferation and survival (Ö. Yılmaz et al., 2015). This research highlights the therapeutic potential of such compounds in targeting and inhibiting cancer cell growth.
Inhibition of Carbonic Anhydrases
Related compounds have been studied for their ability to inhibit carbonic anhydrases, enzymes that are pivotal in various physiological processes, including respiration, acid-base balance, and the growth and proliferation of cancer cells. Specific aromatic sulfonamide inhibitors have shown nanomolar half maximal inhibitory concentration (IC50) values against different carbonic anhydrase isoenzymes, indicating their potential in therapeutic applications targeting these enzymes (C. Supuran et al., 2013).
Chemical Synthesis and Characterization
The synthesis and characterization of related compounds have been explored to understand their chemical properties and potential applications further. For instance, the synthesis of unique structures such as 4,8-Bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane showcases innovative approaches to creating compounds with specific chemical functionalities and potential applications in various fields, including materials science and catalysis (J. Nakayama et al., 1998).
Antimicrobial Activity
Research on bisamides compounds containing methoxy and benzothiazole, which share structural similarities with the compound , has shown that some of these synthesized molecules exhibit anti-CMV activities and antitumor activity against specific cell lines in vitro. This suggests that derivatives of the parent compound may also possess antimicrobial properties or could be modified for such applications (Zheng Yuguoa, 2012).
Molecular Probes and Sensors
A novel benzothiazole-based fluorescent probe for cysteine detection, utilizing a structure related to the compound of interest, has been developed. This probe exhibits high selectivity and sensitivity for cysteine over other amino acids, demonstrating the compound's potential application in biochemical sensing and diagnostics (Yuewen Yu et al., 2018).
Eigenschaften
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O4S2/c1-2-29-16-4-3-5-17-18(16)23-20(30-17)24-19(26)14-6-8-15(9-7-14)31(27,28)25(12-10-21)13-11-22/h3-9H,2,10-13H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPCUAXSXHMDJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2980808.png)
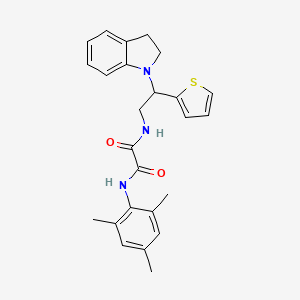
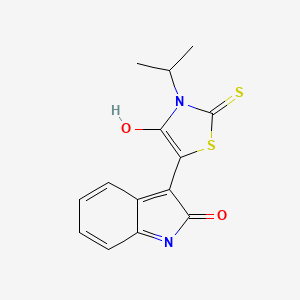

![dimethyl 1-[2-({[(4-ethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2980816.png)
![3-methoxy-N-[[(3-methoxybenzoyl)amino]-(3-phenoxyphenyl)methyl]benzamide](/img/structure/B2980817.png)
![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2980820.png)
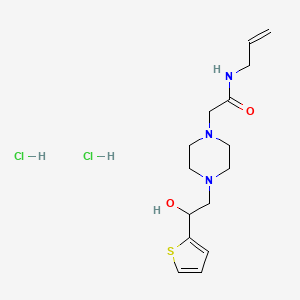
![4-bromo-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2980824.png)
![4-bromo-1-methyl-2-phenyl-5-[(2,2,2-trifluoroethoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2980825.png)
